Triisooctyl 2,2',2''-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate
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Overview
Description
Triisooctyl 2,2’,2’'-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate: is a chemical compound with the molecular formula C42H84O6S4Sn2 and a molecular weight of 1050.79276 . This compound is known for its complex structure, which includes tin and sulfur atoms, making it a unique organotin compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triisooctyl 2,2’,2’'-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate involves multiple steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states, altering the compound’s properties.
Substitution: The thiol groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of lower oxidation state tin compounds.
Substitution: Formation of new organotin derivatives with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds .
Biology: In biological research, it is studied for its potential as an antifungal and antibacterial agent due to its organotin structure .
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent .
Industry: In the industrial sector, it is used as a stabilizer in the production of polymers and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism by which Triisooctyl 2,2’,2’'-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate exerts its effects involves the interaction of its organotin moiety with biological molecules. The tin atoms can form coordination complexes with proteins and enzymes, disrupting their normal function . This interaction can lead to the inhibition of microbial growth and the modulation of cellular processes .
Comparison with Similar Compounds
- Triisooctyl thioglycolate
- Tributyltin acetate
- Triisooctyl 2,2’,2’'-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate
Comparison: Triisooctyl 2,2’,2’'-((1,1,3-tributyldistannathian-1-yl-3-ylidene)tris(thio))triacetate stands out due to its unique combination of tin and sulfur atoms, which imparts distinct chemical and biological properties . Compared to other organotin compounds, it offers enhanced stability and reactivity, making it a valuable reagent in various applications .
Properties
CAS No. |
33703-04-7 |
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Molecular Formula |
C42H84O6S4Sn2 |
Molecular Weight |
1050.8 g/mol |
IUPAC Name |
6-methylheptyl 2-[dibutyl-[butyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/3C10H20O2S.3C4H9.S.2Sn/c3*1-9(2)6-4-3-5-7-12-10(11)8-13;3*1-3-4-2;;;/h3*9,13H,3-8H2,1-2H3;3*1,3-4H2,2H3;;;/q;;;;;;;+1;+2/p-3 |
InChI Key |
MFGVJFJEUACCAW-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)S[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
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